molecular formula C10H13BrO B6330654 2-Bromo-4-isobutylphenol CAS No. 1784321-56-7

2-Bromo-4-isobutylphenol

Cat. No.: B6330654
CAS No.: 1784321-56-7
M. Wt: 229.11 g/mol
InChI Key: GKTDOOAXYAVDML-UHFFFAOYSA-N
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Description

2-Bromo-4-isobutylphenol is an organic compound with the molecular formula C10H13BrO and a molecular weight of 229.12 g/mol It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and an isobutyl group at the fourth position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isobutylphenol typically involves the bromination of 4-isobutylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-isobutylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 4-isobutylphenol.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form 4-isobutylphenol.

Common Reagents and Conditions:

Major Products:

    Substitution: 4-Isobutylphenol.

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: 4-Isobutylphenol.

Scientific Research Applications

2-Bromo-4-isobutylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-isobutylphenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and the phenolic group play crucial roles in its reactivity and interaction with biological molecules. Detailed studies on its mechanism of action are ongoing to elucidate its potential therapeutic effects and applications .

Comparison with Similar Compounds

    2-Bromo-4-methylphenol: Similar structure but with a methyl group instead of an isobutyl group.

    4-Bromo-2-isobutylphenol: Bromine and isobutyl groups are positioned differently on the phenol ring.

    2-Chloro-4-isobutylphenol: Chlorine atom replaces the bromine atom.

Uniqueness: 2-Bromo-4-isobutylphenol is unique due to the specific positioning of the bromine and isobutyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-4-(2-methylpropyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)5-8-3-4-10(12)9(11)6-8/h3-4,6-7,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTDOOAXYAVDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=C(C=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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